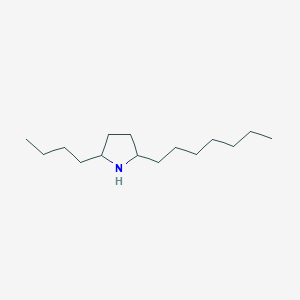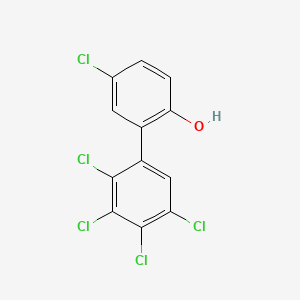
2-Hydroxy-2',3',4',5,5'-pentachlorobiphényle
Vue d'ensemble
Description
2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is a type of biphenyl, monochlorobenzenes, and tetrachlorobenzene . It has a molecular formula of C12H5Cl5O, an average mass of 342.433, and a monoisotopic mass of 339.87830 .
Molecular Structure Analysis
The InChI structure of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is InChI=1S/C12H5Cl5O/c13-5-1-2-9(18)6(3-5)7-4-8(14)11(16)12(17)10(7)15/h1-4,18H . The SMILES structure is Oc1ccc(Cl)cc1-c1cc(Cl)c(Cl)c(Cl)c1Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl include a molecular formula of C12H5Cl5O, an average mass of 342.433, and a monoisotopic mass of 339.87830 .Applications De Recherche Scientifique
Science de l'environnement : Biodégradation et remédiation
Les OH-PCB, y compris le 2-Hydroxy-2',3',4',5,5'-pentachlorobiphényle, sont souvent étudiés pour leur impact environnemental et leur potentiel de biodégradation. La recherche s'est concentrée sur la compréhension de la façon dont ces composés se dégradent dans les environnements naturels et sur le développement de méthodes microbiennes ou chimiques pour remédier aux sites contaminés {svg_1}.
Chimie analytique : Détection et quantification
En chimie analytique, des méthodes sont développées pour détecter et quantifier les OH-PCB dans les échantillons environnementaux. Des techniques telles que la chromatographie en phase gazeuse couplée à la spectrométrie de masse (GC-MS) sont affinées pour améliorer la sensibilité et la précision du suivi de ces composés dans le sol, l'eau et les tissus biologiques {svg_2}.
Toxicologie : Études d'impact sur la santé
Des études toxicologiques examinent les impacts sur la santé des OH-PCB. La recherche comprend l'examen de la toxicocinétique, la compréhension des mécanismes de toxicité au niveau cellulaire et l'évaluation des effets à long terme sur la santé de l'exposition dans les modèles animaux et les études épidémiologiques humaines {svg_3}.
Pharmacologie : Études d'interaction médicamenteuse
Les OH-PCB sont examinés en pharmacologie pour leurs interactions potentielles avec les médicaments. Les études peuvent explorer la façon dont les OH-PCB affectent le métabolisme des médicaments, leur influence sur la pharmacocinétique et tout effet indésirable potentiel lorsqu'ils sont présents en même temps que les produits pharmaceutiques {svg_4}.
Biotechnologie : Dégradation enzymatique
Les applications biotechnologiques impliquent l'utilisation d'enzymes pour décomposer les OH-PCB. La recherche dans ce domaine vise à découvrir ou à concevoir des enzymes capables de dégrader efficacement ces composés, qui pourraient être utilisées dans des stratégies de biorémédiation {svg_5}.
Recherche agricole : Analyse des résidus de pesticides
En recherche agricole, l'accent est mis sur la présence de résidus d'OH-PCB dans les cultures et les sols. Les études visent à comprendre l'absorption de ces composés par les plantes, leur persistance dans les milieux agricoles et les implications pour la sécurité alimentaire {svg_6}.
Mécanisme D'action
Target of Action
Similar compounds such as hydroxylated polychlorinated biphenyls (oh-pcbs) have been known to interact with various cellular components .
Mode of Action
It’s known that hydroxylated pcbs can interact with various cellular components and disrupt normal cellular functions . For instance, 4-hydroxy-2,3,3′,4′,5-pentachlorobiphenyl (4-OH-CB107) has been shown to disrupt the circadian rhythm and fatty acid metabolism .
Biochemical Pathways
Studies on similar compounds like 4-oh-cb107 have shown that it can disrupt the circadian rhythm and fatty acid metabolism . This disruption is likely due to changes in the expression of genes involved in these pathways .
Pharmacokinetics
It’s known that pcbs and their hydroxylated metabolites can accumulate in tissues of both wild animals and humans due to their high hydrophobicity and slow degradation .
Result of Action
Exposure to oh-pcbs like 4-oh-cb107 may induce liver injury as well as disrupt the circadian rhythm and peroxisome proliferator-activated receptor-related fatty acid metabolism .
Action Environment
It’s known that pcbs are persistent in the environment, leading to high accumulation in apex species, including humans .
Analyse Biochimique
Biochemical Properties
2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The compound can also bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression related to detoxification processes .
Cellular Effects
2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to disrupt thyroid hormone signaling by interfering with the thyroid hormone receptor, leading to changes in gene expression and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to their active sites. Additionally, it can activate the AhR pathway, leading to the induction of detoxification enzymes and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to persistent changes in gene expression and cellular metabolism, even after the compound has been degraded .
Dosage Effects in Animal Models
The effects of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of the compound have been associated with liver damage and disruption of circadian rhythms in animal studies .
Metabolic Pathways
2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized to hydroxylated metabolites, which can further interact with other biomolecules and affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
4-chloro-2-(2,3,4,5-tetrachlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-5-1-2-9(18)6(3-5)7-4-8(14)11(16)12(17)10(7)15/h1-4,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRXIYMPZUSPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217965 | |
| Record name | 2',3',4',5,5'-Pentachloro-2-biphenylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67651-36-9 | |
| Record name | 2-Hydroxy-2′,3′,4′,5,5′-pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67651-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3',4',5,5'-Pentachloro-2-biphenylol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3',4',5,5'-Pentachloro-2-biphenylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



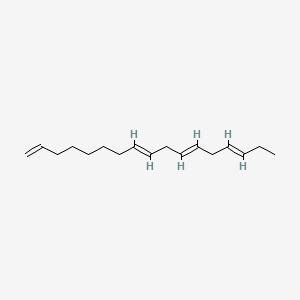
![Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-](/img/structure/B1204796.png)
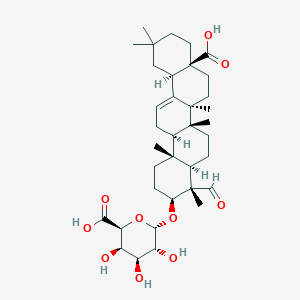

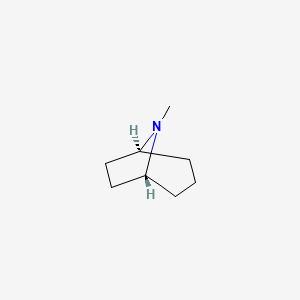
![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)
![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)

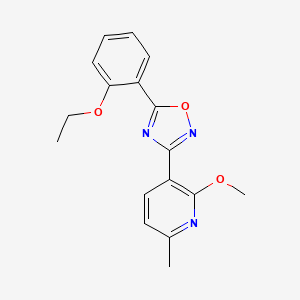
![3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B1204809.png)
![4-Methoxy-6-[5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204811.png)
![3-(3,4-Dimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B1204812.png)

